Biochemical Potency: 4E2RCat vs. 4E1RCat and 4EGI-1 in Inhibiting eIF4E-eIF4G Interaction
4E2RCat inhibits the eIF4E-eIF4G interaction with an IC50 of 13.5 µM [1]. This potency is approximately 4.2-fold lower than that of the dual inhibitor 4E1RCat (IC50 ~3.2 µM) , but approximately 3.2-fold higher than that of 4EGI-1 (IC50 ~43.5 µM) . These quantifiable differences in biochemical potency are critical for determining appropriate working concentrations in in vitro studies.
| Evidence Dimension | Inhibitory concentration (IC50) for eIF4E-eIF4G interaction |
|---|---|
| Target Compound Data | 13.5 µM |
| Comparator Or Baseline | 4E1RCat: ~3.2 µM; 4EGI-1: ~43.5 µM |
| Quantified Difference | 4E2RCat is 4.2x less potent than 4E1RCat; 3.2x more potent than 4EGI-1 |
| Conditions | TR-FRET assay for 4E2RCat and 4E1RCat; binding assay for 4EGI-1 |
Why This Matters
This data informs dose selection, as 4E2RCat requires a different concentration range than 4E1RCat or 4EGI-1 to achieve comparable target engagement.
- [1] 4E2RCat is an inhibitor of eIF4E-eIF4G interaction with an IC50 of 13.5 μM. Vendor Datasheet (Adooq). View Source
